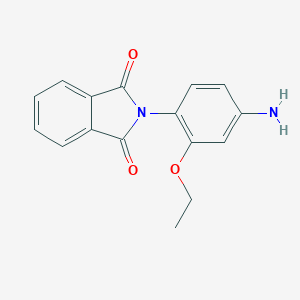

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Übersicht

Beschreibung

The compound "2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure found in various pharmacologically active molecules. The presence of an ethoxy group and an amino group on the phenyl ring suggests potential for interaction with biological targets. The isoindoline-1,3-dione moiety is known to be a pharmacophore in drug-like molecules with a wide range of biological activities, including enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions or the reaction of specific precursors with isocyanates. For instance, the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate leads to the formation of fused 1,3,5-triazine-2,4-diones, which are structurally related to the target compound . Additionally, analogs of thiazolidine-2,4-dione have been synthesized by modifying the substitution pattern on the phenyl ring, which is relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using X-ray crystallography and DFT calculations. These studies help in understanding the geometric structure of the crystal and the theoretical compound, which is crucial for predicting the biological activity and interaction with biological targets .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions, including cyclization and alkylation. The reactivity of such compounds is influenced by the nucleophilic character of certain nitrogen atoms and the presence of substituents on the phenyl ring . The cyclization reactions of related compounds, such as the synthesis of indeno-isoquinolinones, provide insights into the potential chemical transformations that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the phenyl ring and the isoindoline-1,3-dione core. These properties are important for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of an ethoxy group may affect the lipophilicity of the compound, which in turn can influence its biological activity and potential as a drug candidate .

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

Isoindoline derivatives, including those similar to 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, have been synthesized and characterized, providing insights into their crystal and molecular structures. The study by Duru et al. (2018) on the crystal structure of a related isoindoline derivative demonstrates the non-planar nature of these molecules and their potential for forming hydrogen bonds, which is crucial for understanding their chemical behavior and applications in material science and molecular engineering (Duru, Evecen, Tanak, & Ağar, 2018).

Synthesis and Mesophase Characterization

The synthesis and characterization of isoindoline-based mesogenic Schiff bases by Dubey et al. (2018) illustrate the potential of these compounds in developing materials with specific liquid crystalline behaviors. This research underlines the importance of structural modification in altering the thermal and mesomorphic properties of the compounds, paving the way for their use in advanced material applications (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Evaluation as AChE Inhibitor

The evaluation of isoindoline-1,3-dione derivatives as AChE inhibitors for potential therapeutic applications in Alzheimer’s disease by Andrade-Jorge et al. (2018) represents a significant step in drug discovery. This study highlights the compound's ability to inhibit acetylcholinesterase, a key enzyme in the progression of Alzheimer's, showcasing the therapeutic potential of isoindoline derivatives (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).

Optoelectronic Applications

The design and synthesis of novel acridin-isoindoline-1,3-dione derivatives for optoelectronic applications by Mane et al. (2019) demonstrate the versatility of isoindoline derivatives. This research explores the photophysical and thermal properties of these compounds, contributing to the development of new materials for optoelectronic devices (Mane, Katagi, & Melavanki, 2019).

Green Synthesis Methods

Exploring green synthesis methods for isoindoline-1,3-dione derivatives, as discussed by Journal et al. (2019), marks an important advancement in sustainable chemistry. This study outlines an efficient synthesis technique using water extract of onion peel ash, showcasing the potential for eco-friendly approaches in chemical synthesis (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione | |

CAS RN |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

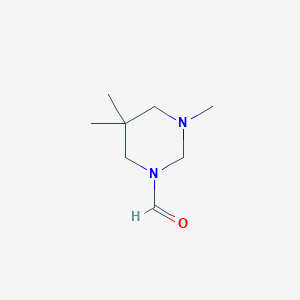

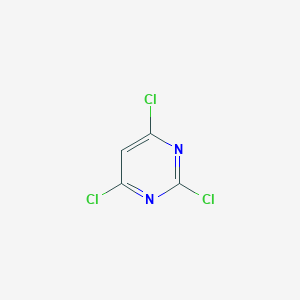

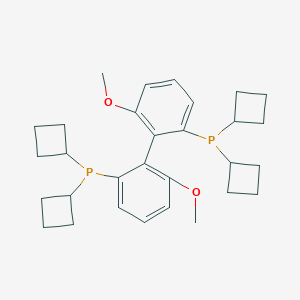

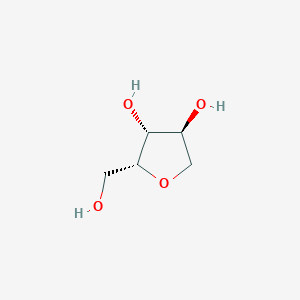

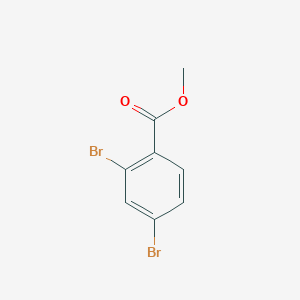

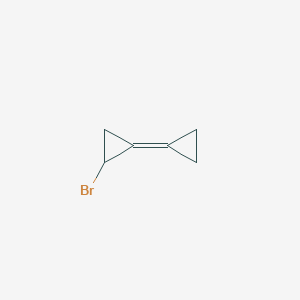

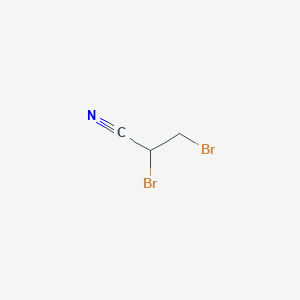

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)